molecular formula C20H20Cl2N2O6S B3705676 Ethyl 4-[(2,4-dichloro-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoate

Ethyl 4-[(2,4-dichloro-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoate

Cat. No.: B3705676
M. Wt: 487.4 g/mol
InChI Key: KKTMFIPESZNHKD-UHFFFAOYSA-N
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Description

Ethyl 4-[(2,4-dichloro-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoate is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzoyl group substituted with dichloro and morpholinylsulfonyl groups, making it a valuable molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2,4-dichloro-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Formation of the Benzoyl Intermediate: The initial step involves the chlorination of a benzoyl compound to introduce the dichloro groups.

    Esterification: Finally, the esterification of the intermediate with ethyl alcohol yields the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2,4-dichloro-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro groups to amines.

    Substitution: The compound can undergo substitution reactions, where the chlorine atoms can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Ethyl 4-[(2,4-dichloro-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce specific functional groups into target molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[(2,4-dichloro-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoate involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(2-chloro-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoate
  • Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate

Uniqueness

Ethyl 4-[(2,4-dichloro-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoate is unique due to the presence of both dichloro and morpholinylsulfonyl groups, which confer specific chemical and biological properties. This makes it distinct from similar compounds that may lack one or more of these functional groups.

Properties

IUPAC Name

ethyl 4-[(2,4-dichloro-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N2O6S/c1-2-30-20(26)13-3-5-14(6-4-13)23-19(25)15-11-18(17(22)12-16(15)21)31(27,28)24-7-9-29-10-8-24/h3-6,11-12H,2,7-10H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTMFIPESZNHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-[(2,4-dichloro-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoate
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